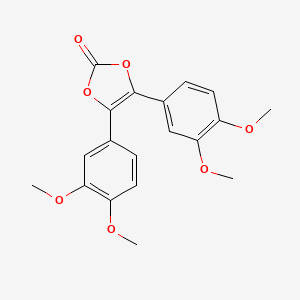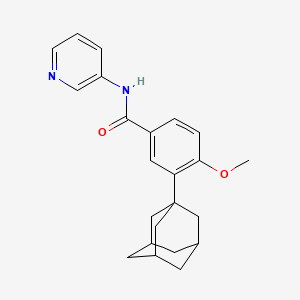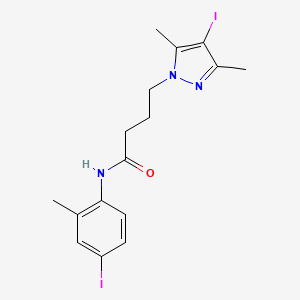![molecular formula C26H25F7N2O3 B11484505 N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(4-fluorophenyl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a methoxy group, and an amide linkage. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, making it of interest for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(2-{[(4-fluorophenyl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]-4-methoxybenzamide involves multiple steps, including the introduction of fluorine atoms, the formation of the cyclohexene ring, and the attachment of the methoxybenzamide group. The specific synthetic route and reaction conditions can vary, but typically involve the use of fluorinating agents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-hexafluoro-2-(2-{[(4-fluorophenyl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it of interest for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s unique properties, such as its stability and reactivity, could make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(2-{[(4-fluorophenyl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]-4-methoxybenzamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, potentially leading to more effective interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(4-chlorophenyl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]-4-methoxybenzamide
- N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(4-bromophenyl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]-4-methoxybenzamide
Uniqueness
The uniqueness of N-[1,1,1,3,3,3-hexafluoro-2-(2-{[(4-fluorophenyl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]-4-methoxybenzamide lies in its specific combination of functional groups and fluorine atoms. This unique structure imparts distinct chemical and physical properties, such as increased stability, reactivity, and potential biological activity, which may not be present in similar compounds.
Properties
Molecular Formula |
C26H25F7N2O3 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[2-[(4-fluorophenyl)methylamino]-4,4-dimethyl-6-oxocyclohexen-1-yl]propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C26H25F7N2O3/c1-23(2)12-19(34-14-15-4-8-17(27)9-5-15)21(20(36)13-23)24(25(28,29)30,26(31,32)33)35-22(37)16-6-10-18(38-3)11-7-16/h4-11,34H,12-14H2,1-3H3,(H,35,37) |
InChI Key |
CMYPBWRNDMCBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)OC)NCC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-2-(4-bromophenyl)-5,7-dimethyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11484426.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11484443.png)
![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484454.png)
![{3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11484458.png)
![Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate](/img/structure/B11484460.png)
![N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11484461.png)
![1,3-dimethyl-8-(4-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484462.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)

![3-(2-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11484484.png)
![Carbamic acid, [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]-, methyl ester](/img/structure/B11484485.png)
